

Application Note: Solid-Phase Extraction for 9-SAHA from Tissues

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Compound of Interest

Compound Name: 9-SAHA

Cat. No.: B593278

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Introduction

9-Stearoyl-9'-hydroxy-stearic acid (**9-SAHA**) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant biological activities, including anti-diabetic and anti-inflammatory effects.[1][2] Accurate quantification of **9-SAHA** in various tissues is crucial for understanding its physiological roles and its potential as a biomarker for metabolic diseases. Solid-phase extraction (SPE) is a robust and effective technique for the selective isolation and enrichment of **9-SAHA** from complex biological matrices, enabling sensitive and reliable downstream analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of **9-SAHA** from adipose and other tissues.

Principle of the Method

This protocol utilizes a normal-phase SPE methodology with a silica-based sorbent. The lipid extract from the tissue homogenate is loaded onto the SPE cartridge. The nonpolar lipids are washed away with a low-polarity solvent, while the more polar FAHFAs, including **9-SAHA**, are retained on the silica sorbent. The **9-SAHA** is then eluted with a more polar organic solvent. This method ensures a clean extract, minimizing matrix effects and enhancing the sensitivity of subsequent LC-MS analysis.

Data Presentation

The following table summarizes the expected performance of the SPE protocol for **9-SAHPA** extraction from adipose tissue. The data is representative and may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.

Parameter	Value	Reference
Analyte	9-Stearoyl-9'-hydroxy-stearic acid (9-SAHPA)	
Matrix	Adipose Tissue	[1]
SPE Sorbent	Silica Gel, 500 mg	[1]
Elution Volume	4 mL	[1]
Expected Recovery	> 85%	[1]
Limit of Quantification (LOQ)	0.5 - 5 ng/mL	[3]
**Linearity (R ²) **	> 0.99	[3]
Intra-day Precision (%RSD)	< 10%	
Inter-day Precision (%RSD)	< 15%	

Experimental Protocols

This section details the step-by-step procedure for the extraction of **9-SAHPA** from tissue samples.

Materials and Reagents

- **9-SAHPA** analytical standard (Cayman Chemical or equivalent)[4][5][6]
- Internal Standard (e.g., ¹³C₄-9-PAHPA)[1]
- Adipose or other tissue samples
- Phosphate-buffered saline (PBS), pH 7.4
- Methanol, HPLC grade

- Chloroform, HPLC grade
- Ethyl acetate, HPLC grade
- Hexane, HPLC grade
- Nitrogen gas, high purity
- Silica SPE cartridges (500 mg, 3 mL)[\[1\]](#)

Equipment

- Homogenizer (e.g., Dounce or mechanical)
- Centrifuge
- SPE manifold
- Sample concentrator (e.g., nitrogen evaporator)
- Vortex mixer
- Analytical balance
- LC-MS/MS system

Procedure

1. Tissue Homogenization and Lipid Extraction[\[1\]](#)

- Weigh approximately 150 mg of frozen tissue.
- On ice, homogenize the tissue in a mixture of 1.5 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
- Add a known amount of internal standard (e.g., 5 pmol of $^{13}\text{C}_4$ -9-PAHSA) to the chloroform before extraction.
- Vortex the mixture vigorously for 30 seconds.

- Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
- Carefully transfer the lower organic phase to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Store the dried lipid extract at -80°C until SPE.

2. Solid-Phase Extraction (SPE)^[1]

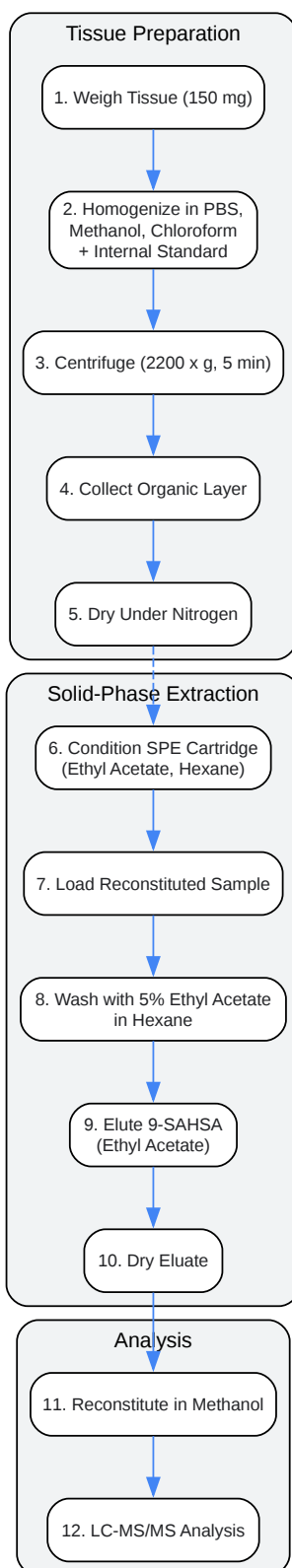
- Column Conditioning:
 - Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
 - Condition the cartridge with 6 mL of hexane. Do not allow the column to go dry.
- Sample Loading:
 - Reconstitute the dried lipid extract in 200 µL of chloroform.
 - Load the reconstituted sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
- Elution:
 - Elute the FAHFAs, including **9-SAHPA**, with 4 mL of ethyl acetate.
 - Collect the eluate in a clean glass tube.
- Sample Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the sample in a suitable volume (e.g., 40 µL) of methanol for LC-MS analysis.

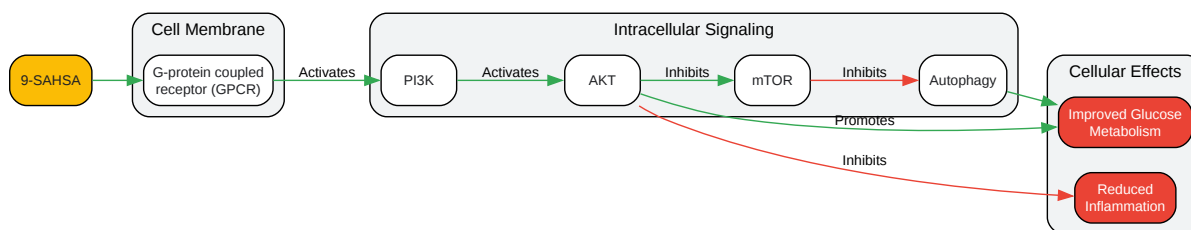
3. LC-MS/MS Analysis^[1]

- LC Column: A C18 reversed-phase column is suitable for the separation of **9-SAHS**.^[1]
- Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of methanol, water, and a modifier like ammonium acetate is commonly used.^[1]
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode, monitoring for specific precursor and product ion transitions for **9-SAHS** and the internal standard.^[7]

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction for 9-SAHSa from Tissues]. BenchChem, [2025]. [Online PDF]. Available at:

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